molecular formula C18H19N5O5S B2807625 methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034395-97-4

methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate

Cat. No. B2807625
CAS RN: 2034395-97-4
M. Wt: 417.44
InChI Key: ULFMRPKHDAWSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a pyrazine ring, and a benzoate group. The pyrazole ring contains two nitrogen atoms in adjacent positions, which is a common feature in many bioactive compounds .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Studies on similar compounds emphasize their hydrogen bonding capabilities and molecular structures. For example, research on hydrogen-bonded supramolecular structures in derivatives of pyrazolylbenzoates reveals complex molecular arrangements facilitated by hydrogen bonds, underscoring the importance of these interactions in dictating molecular conformation and stability (Portilla et al., 2007).

Biological Activity

Some derivatives have been explored for their biological activities. For instance, kavalactones and benzoic acid derivatives from Piper fuligineum, including compounds structurally related to the query chemical, have been isolated and characterized, marking a step forward in the chemical study of natural products and their potential biological uses (Mazzeu et al., 2017).

Antiproliferative Activity

Further, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors, showcasing promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities, suggesting potential applications in cancer therapy (Minegishi et al., 2015).

Synthetic Utility and Chemical Modifications

The chemical synthesis and characterization of novel compounds, including those with pyrazole and benzo[d]thiazole structures, indicate the synthetic utility of these frameworks for generating derivatives with potential biological activity (Uma et al., 2017).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar pyrazole derivatives, this compound could be studied for potential applications in medicinal chemistry, particularly as a potential therapeutic agent for various diseases .

properties

IUPAC Name

methyl 4-methoxy-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-23-11-13(9-21-23)17-14(19-6-7-20-17)10-22-29(25,26)16-8-12(18(24)28-3)4-5-15(16)27-2/h4-9,11,22H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMRPKHDAWSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.